N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-YL)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-YL]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2,2-DIMETHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL]ETHYL}ACETAMIDE is a small organic molecule belonging to the class of benzoxazinones . This compound is characterized by its complex structure, which includes a benzene ring fused to an oxazine ring, a pyrimidine ring, and an acetamide group .
Preparation Methods
The synthesis of N-{2-[6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2,2-DIMETHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL]ETHYL}ACETAMIDE involves multiple steps, starting with the preparation of the benzoxazinone core . The synthetic route typically includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of a suitable precursor to form the benzoxazinone ring system.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of reactions, including amination and alkylation.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group to the benzoxazinone-pyrimidine intermediate.
Chemical Reactions Analysis
N-{2-[6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2,2-DIMETHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetamide groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2,2-DIMETHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. One of the primary targets is renin, an enzyme involved in the regulation of blood pressure . The compound inhibits renin activity by binding to its active site, thereby preventing the conversion of angiotensinogen to angiotensin I . This inhibition leads to a decrease in blood pressure, making the compound a potential candidate for antihypertensive therapy .
Comparison with Similar Compounds
N-{2-[6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2,2-DIMETHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL]ETHYL}ACETAMIDE can be compared with other benzoxazinone derivatives and renin inhibitors:
Benzoxazinone Derivatives: Compounds such as (2S)-6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2-(3,5-DIFLUOROPHENYL)-4-(3-METHOXYPROPYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE share a similar benzoxazinone core but differ in their substituents and biological activities.
Renin Inhibitors: Other renin inhibitors, such as aliskiren, have different structures but share the same target and mechanism of action.
The uniqueness of this compound lies in its specific combination of structural features and its potential therapeutic applications .
Properties
Molecular Formula |
C20H26N6O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-[6-(2,4-diamino-6-ethylpyrimidin-5-yl)-2,2-dimethyl-3-oxo-1,4-benzothiazin-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H26N6O2S/c1-5-13-16(17(21)25-19(22)24-13)12-6-7-15-14(10-12)26(9-8-23-11(2)27)18(28)20(3,4)29-15/h6-7,10H,5,8-9H2,1-4H3,(H,23,27)(H4,21,22,24,25) |
InChI Key |
RMEVNJZCKDVVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC3=C(C=C2)SC(C(=O)N3CCNC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.